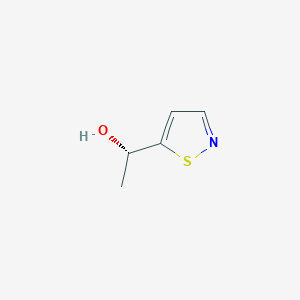
(1S)-1-(1,2-Thiazol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1,2-Thiazol-5-yl)ethanol, also known as Thiazole ethanol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1S)-1-(1,2-Thiazol-5-yl)ethanol ethanol is not fully understood. However, studies have suggested that this compound ethanol exerts its biological activity by interacting with various enzymes and receptors in the body. For instance, this compound ethanol has been found to inhibit the growth of fungi by inhibiting the activity of the fungal cell wall synthesis enzyme. Similarly, this compound ethanol has been found to inhibit the activity of bacterial enzymes involved in the synthesis of the bacterial cell wall.
Biochemical and Physiological Effects:
This compound ethanol has been found to exhibit various biochemical and physiological effects. Studies have suggested that this compound ethanol exhibits antioxidant activity, which helps to protect cells from oxidative damage. Moreover, this compound ethanol has been found to exhibit anti-inflammatory activity, which helps to reduce inflammation in the body. This compound ethanol has also been found to exhibit neuroprotective activity, which helps to protect the nervous system from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S)-1-(1,2-Thiazol-5-yl)ethanol ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. Moreover, this compound ethanol exhibits a broad range of biological activities, making it a versatile compound for various applications. However, this compound ethanol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. Moreover, this compound ethanol can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
(1S)-1-(1,2-Thiazol-5-yl)ethanol ethanol has several potential future directions for research. One potential direction is the development of this compound ethanol-based drug delivery systems for various drugs. Another potential direction is the synthesis of this compound ethanol-based materials with unique properties. Moreover, this compound ethanol can be further studied for its potential use in various fields such as cosmetics and food additives.
Conclusion:
In conclusion, this compound ethanol is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound ethanol exhibits a broad range of biological activities, making it a promising compound for various applications. Further research is needed to fully understand the mechanism of action of this compound ethanol and to explore its potential applications in various fields.
Métodos De Síntesis
(1S)-1-(1,2-Thiazol-5-yl)ethanol ethanol can be synthesized through the reaction of thiazole and ethylene oxide in the presence of a base. The reaction yields this compound ethanol as a colorless liquid with a boiling point of 217-218°C.
Aplicaciones Científicas De Investigación
(1S)-1-(1,2-Thiazol-5-yl)ethanol ethanol has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound ethanol has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs. In the field of agrochemicals, this compound ethanol has been found to exhibit herbicidal and insecticidal activities. Moreover, this compound ethanol has been used as a building block in the synthesis of various materials such as polymers and liquid crystals.
Propiedades
IUPAC Name |
(1S)-1-(1,2-thiazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-2-3-6-8-5/h2-4,7H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQOBJBPEDHKFL-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

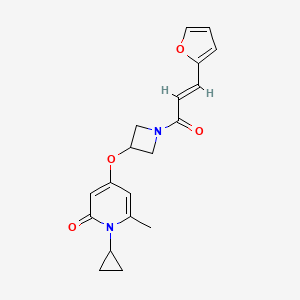

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B2901583.png)
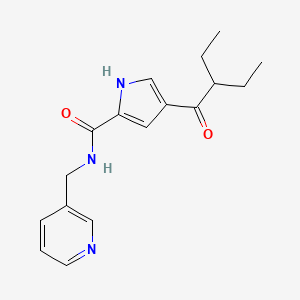
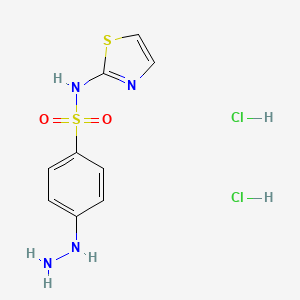
![3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901588.png)
![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2901590.png)
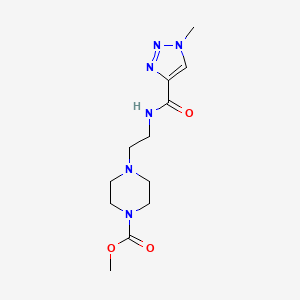
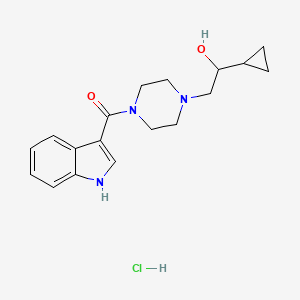
![2-([1,1'-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2901595.png)
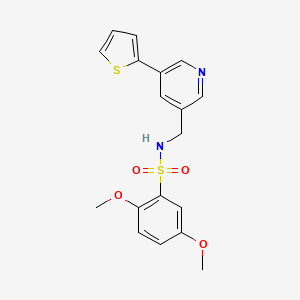
![4-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2901598.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2901602.png)